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molecular formula C8H17FO B8534554 6-Fluoro-6-methyl-1-heptanol

6-Fluoro-6-methyl-1-heptanol

Cat. No. B8534554
M. Wt: 148.22 g/mol
InChI Key: CSALSJNVKGHHCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05874475

Procedure details

A stirred solution of the product from Step IV (0.427 g, 0.00288 mol) in benzene (5.2 ml) was mixed with triphenylphosphine (0.83 g, 0.00317 mol) cooled in an ice bath and treated, portion-wise, during 26 minutes with N-bromosuccinimide (0.56 g, 0.00317 mol). The mixture was kept in the ice bath for 30 minutes and at ambient temperature for 3.5 hours; it was then diluted with pentane (20 ml), cooled in an ice bath for a few minutes and filtered. The solid was washed with pentane and the filtrate was concentrated. A mixture of the residue and pentane was cooled in an ice bath for a few minutes and again filtered. The filtrate was mixed with Et2O and washed successively with cold 5% aqueous sodium thiosulfate, 0.5 N NaOH and brine, dried (MgSO4) and concentrated. The residue was chromatographed on silica gel with 1-3% EtOAc-hexane to give 0.440 g of 1-bromo-6-fluoro-6-methylheptane.
Quantity
0.427 g
Type
reactant
Reaction Step One
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
solvent
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([CH3:10])([CH3:9])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Br:30]N1C(=O)CCC1=O>C1C=CC=CC=1.CCCCC>[Br:30][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][C:2]([F:1])([CH3:10])[CH3:9]

Inputs

Step One
Name
Quantity
0.427 g
Type
reactant
Smiles
FC(CCCCCO)(C)C
Name
Quantity
0.83 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
5.2 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0.56 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
ADDITION
Type
ADDITION
Details
treated
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath for a few minutes
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed with pentane
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
ADDITION
Type
ADDITION
Details
A mixture of the residue and pentane
TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice bath for a few minutes
FILTRATION
Type
FILTRATION
Details
again filtered
ADDITION
Type
ADDITION
Details
The filtrate was mixed with Et2O
WASH
Type
WASH
Details
washed successively with cold 5% aqueous sodium thiosulfate, 0.5 N NaOH and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel with 1-3% EtOAc-hexane

Outcomes

Product
Name
Type
product
Smiles
BrCCCCCC(C)(C)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.44 g
YIELD: CALCULATEDPERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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